molecular formula C21H16F3N3O B12410245 N-propan-2-yl-2-(5,6,7-trifluoro-1H-indol-3-yl)quinoline-5-carboxamide

N-propan-2-yl-2-(5,6,7-trifluoro-1H-indol-3-yl)quinoline-5-carboxamide

Cat. No.: B12410245
M. Wt: 383.4 g/mol
InChI Key: FMNAWYZSFUYYRV-UHFFFAOYSA-N
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Description

N-propan-2-yl-2-(5,6,7-trifluoro-1H-indol-3-yl)quinoline-5-carboxamide is a synthetic compound that has garnered significant interest in medicinal chemistry. This compound is known for its potent inhibitory effects on the androgen receptor, making it a promising candidate for the treatment of castration-resistant prostate cancer .

Preparation Methods

The synthesis of N-propan-2-yl-2-(5,6,7-trifluoro-1H-indol-3-yl)quinoline-5-carboxamide involves several steps:

Industrial production methods for this compound would likely involve optimization of these steps to ensure high yield and purity, as well as scalability for large-scale production.

Chemical Reactions Analysis

N-propan-2-yl-2-(5,6,7-trifluoro-1H-indol-3-yl)quinoline-5-carboxamide undergoes various chemical reactions:

Scientific Research Applications

N-propan-2-yl-2-(5,6,7-trifluoro-1H-indol-3-yl)quinoline-5-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-propan-2-yl-2-(5,6,7-trifluoro-1H-indol-3-yl)quinoline-5-carboxamide involves its binding to the androgen receptor’s binding function-3 (BF3) site. This binding inhibits the receptor’s ability to mediate transcription, chromatin binding, and recruitment of coregulatory proteins. As a result, the compound effectively reduces the growth of both androgen-dependent and enzalutamide-resistant prostate cancer cell lines .

Comparison with Similar Compounds

N-propan-2-yl-2-(5,6,7-trifluoro-1H-indol-3-yl)quinoline-5-carboxamide can be compared with other androgen receptor inhibitors such as enzalutamide and apalutamide. While enzalutamide and apalutamide target the ligand-binding domain of the androgen receptor, this compound targets the BF3 site, offering a distinct mode of action. This unique targeting mechanism provides an advantage in treating enzalutamide-resistant prostate cancer .

Similar compounds include:

Properties

Molecular Formula

C21H16F3N3O

Molecular Weight

383.4 g/mol

IUPAC Name

N-propan-2-yl-2-(5,6,7-trifluoro-1H-indol-3-yl)quinoline-5-carboxamide

InChI

InChI=1S/C21H16F3N3O/c1-10(2)26-21(28)12-4-3-5-16-11(12)6-7-17(27-16)14-9-25-20-13(14)8-15(22)18(23)19(20)24/h3-10,25H,1-2H3,(H,26,28)

InChI Key

FMNAWYZSFUYYRV-UHFFFAOYSA-N

Canonical SMILES

CC(C)NC(=O)C1=C2C=CC(=NC2=CC=C1)C3=CNC4=C(C(=C(C=C34)F)F)F

Origin of Product

United States

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